N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their use in medicine, particularly as antibiotics .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, sulfonamides in general are known to undergo a variety of chemical reactions, including hydrolysis, acylation, and various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group could enhance its solubility in water, while the heterocyclic rings could contribute to its stability .Scientific Research Applications
Synthesis and Characterization of Related Compounds
Research has been conducted on the synthesis and characterization of celecoxib derivatives, including those similar to the specified compound, for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives have shown promising results without causing significant tissue damage, indicating the potential for therapeutic applications (Ş. Küçükgüzel et al., 2013).
Biochemical Evaluation for Medical Applications
Another study focused on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. This research underlines the importance of such compounds in exploring treatments for diseases related to the kynurenine pathway, demonstrating their potential in medical research (S. Röver et al., 1997).
Innovative Synthesis Methods
The innovative synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction highlights the compound's role in advancing organic synthesis methodologies. This study presents new pathways for creating complex molecules, enriching the field of synthetic chemistry (Tao Wang et al., 2014).
Electrochromic Conducting Polymers
Research into the electrochemical polymerization of related monomers for creating electrochromic conducting polymers showcases the compound's relevance in material science. These polymers exhibit low redox switching potentials and high stability, offering applications in electronic devices and energy storage systems (G. Sotzing et al., 1996).
Antifertility Agents and Estrogenic Activities
The synthesis of substituted diaryl derivatives, including those related to the specified compound, has been explored for potential antifertility agents. These compounds display estrogenic and/or estrogen antagonist activities, indicating their importance in developing new contraceptives and treatments for hormone-related conditions (R. Crenshaw et al., 1971).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4S2/c18-17(19,20)12-4-1-5-13(10-12)27(23,24)21-11-16(22,14-6-2-8-25-14)15-7-3-9-26-15/h1-10,21-22H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNQZASUJGGVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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